BI-9321

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BI-9321 ist ein potenter und hochspezifischer Antagonist der Pro-Trp-Trp-Pro 1-Domäne des Nuclear Receptor Binding SET Domain 3. Diese Verbindung ist ein First-in-Class-Chemischer-Sonde, der eine signifikante in-vitro-Potenz und zelluläre Zielbindung gezeigt hat. Er wird hauptsächlich zur Untersuchung der biologischen Funktion des multivalenten epigenetischen Regulators Nuclear Receptor Binding SET Domain 3 verwendet.

Vorbereitungsmethoden

Die Synthese von BI-9321 beinhaltet fragmentbasierte Screening-Methoden, gefolgt von strukturbasierter Optimierung. Die ersten Binder an die vorgeschlagene Methyl-Lysin-Bindungsstelle der Pro-Trp-Trp-Pro 1-Domäne des Nuclear Receptor Binding SET Domain 3 wurden mithilfe fragmentbasierter Screening-Methoden identifiziert. Konsekutive strukturbasierte Optimierung ergab this compound als potenten Antagonisten. Die Verbindung wird als Hydrochloridsalz geliefert, das sich für in-vitro-Experimente eignet .

Analyse Chemischer Reaktionen

BI-9321 durchläuft verschiedene chemische Reaktionen, einschließlich Bindungsinteraktionen mit der Pro-Trp-Trp-Pro 1-Domäne des Nuclear Receptor Binding SET Domain 3. Die Verbindung hat in in-vitro-Assays und quantitativer chemischer Proteomik eine hohe Selektivität und Potenz gezeigt. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören die Downregulation der Myc-Messenger-Ribonukleinsäure und die reduzierte Proliferation in MOLM-13-Zellen .

Wissenschaftliche Forschungsanwendungen

Introduction to BI-9321

This compound is a first-in-class chemical probe developed as a selective antagonist of the PWWP1 domain of the nuclear receptor binding SET domain protein 3 (NSD3). This compound has garnered attention for its potential applications in cancer research, particularly in targeting malignancies associated with the NSD3 protein, which is frequently amplified in various cancers, including breast and squamous lung cancer. The discovery and characterization of this compound have opened new avenues for understanding the biological functions of PWWP domains and their implications in oncogenesis.

Key Findings on Mechanism

- Target Engagement : this compound engages its target in cellular contexts, demonstrated through bioluminescence resonance energy transfer (BRET) assays .

- Selectivity : In studies comparing this compound with other compounds, it was shown to selectively inhibit NSD3 without significantly affecting related proteins .

- Cellular Effects : The compound has been shown to decrease cell viability in acute myeloid leukemia (AML) models, suggesting therapeutic potential against NSD3-dependent tumors .

Acute Myeloid Leukemia (AML)

This compound has been evaluated for its effects on AML cell lines. It was found to reduce the proliferation of MOLM-13 cells, indicating its potential as a therapeutic agent in treating this malignancy . Further research has suggested that combining this compound with other agents may enhance its efficacy.

Diffuse Intrinsic Pontine Glioma (DIPG)

A study explored the effects of this compound on DIPG cells, an aggressive pediatric brain cancer. The compound demonstrated a significant reduction in cell viability when tested alone or in combination with other drugs like ONC201. The half-maximal inhibitory concentration (IC50) for this compound was reported at 88.93 µM, indicating its potential as part of a combinatorial treatment strategy for DIPG .

Combination Therapies

Research indicates that this compound can be effectively used alongside other therapeutic agents to enhance anti-cancer effects. For example, it has been shown to potentiate the effects of JQ1, a bromodomain inhibitor, suggesting that targeting multiple pathways could be beneficial in treating NSD3-dependent tumors .

Table: Summary of Research Findings on this compound

Notable Insights

- Fragment-Based Discovery : The development of this compound utilized fragment-based screening techniques that yielded significant potency improvements through structure-based optimization .

- Therapeutic Index : Studies indicate that this compound exhibits a better therapeutic index against cancer cells compared to normal fibroblast cells, highlighting its selective toxicity towards malignant cells .

Wirkmechanismus

BI-9321 exerts its effects by antagonizing the Pro-Trp-Trp-Pro 1 domain of Nuclear Receptor Binding SET Domain 3. This interaction disrupts the binding of histone proteins to the Pro-Trp-Trp-Pro 1 domain, leading to the downregulation of Myc messenger ribonucleic acid and reduced proliferation in MOLM-13 cells. The compound has shown high selectivity and potency in in vitro assays and quantitative chemical proteomics .

Vergleich Mit ähnlichen Verbindungen

BI-9321 ist einzigartig in seiner hohen Selektivität und Potenz als Antagonist der Pro-Trp-Trp-Pro 1-Domäne des Nuclear Receptor Binding SET Domain 3. Zu ähnlichen Verbindungen gehört BI-9466, das ein eng verwandtes Analogon von this compound ist, aber eine mehr als 500-fach schwächere Affinität aufweist. BI-9466 wird als negative Kontrolle in Experimenten mit this compound empfohlen .

Biologische Aktivität

BI-9321 is a novel chemical probe designed to target the PWWP1 domain of the nuclear receptor-binding SET domain 3 (NSD3), which is implicated in various cancers, particularly acute myeloid leukemia (AML). This article explores the biological activity of this compound, including its mechanism of action, efficacy in cellular models, and potential therapeutic applications.

This compound selectively binds to the PWWP1 domain of NSD3, exhibiting a dissociation constant (Kd) of approximately 166 nM and an effective concentration (EC50) of 5.5 µM in cellular assays . The primary mechanism involves the antagonism of the interaction between histone H3 and NSD3-PWWP1, leading to downregulation of Myc mRNA expression and subsequent reduction in cell proliferation in sensitive cancer cell lines such as MOLM-13 .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of NSD3-dependent cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in cell viability and proliferation rates in MOLM-13 cells, a model for AML . The compound's ability to downregulate oncogenic pathways associated with NSD3 underscores its potential as a therapeutic agent.

| Cell Line | Treatment | Effect on Proliferation |

|---|---|---|

| MOLM-13 | This compound | Significant reduction |

| U2OS | This compound | Antagonizes H3 interaction |

Case Studies

In a recent study examining the effects of this compound on gene expression profiles, transcriptomic analysis revealed that treatment with this compound altered the expression of genes associated with NSD3 and cMyc pathways. Notably, it suppressed the expression of key oncogenes, suggesting a broader impact on tumorigenic processes .

Selectivity and Potency

This compound exhibits selectivity for the PWWP domain over other methyltransferases. Its IC50 value is reported at 1.2 µM, indicating substantial potency against its target . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic index in potential clinical applications.

Potential Therapeutic Applications

Given its mechanism of action and efficacy in preclinical models, this compound holds promise for therapeutic applications in cancers characterized by NSD3 overexpression. Ongoing research aims to further elucidate its role in combination therapies and its effectiveness against other malignancies influenced by epigenetic modifications.

Eigenschaften

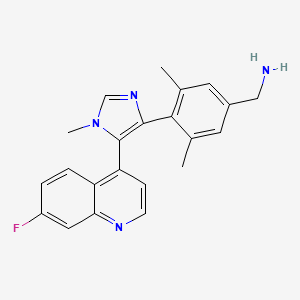

Molekularformel |

C22H21FN4 |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine |

InChI |

InChI=1S/C22H21FN4/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19/h4-10,12H,11,24H2,1-3H3 |

InChI-Schlüssel |

WOAOENGFAAUUGT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN |

Kanonische SMILES |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BI-9321; BI 9321; BI9321 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.